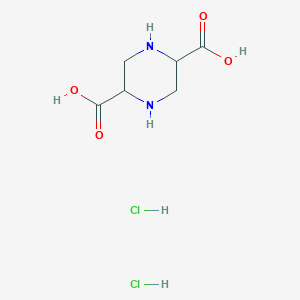
1-(Benzyloxy)-3-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-isopropoxybenzene, also known as BIPB, is a chemical compound that is used as an intermediate in organic synthesis. It is a colorless liquid with a strong odor and is insoluble in water. BIPB is a versatile reagent for a variety of organic reactions and has been used in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-isopropoxybenzene has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, this compound has been used in the synthesis of biologically active compounds such as hormones and enzymes.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a key player in cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer, making it a valuable target for anticancer drugs .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . In these reactions, the benzylic position is particularly reactive due to the adjacent aromatic ring . This reactivity might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Compounds that target egfr-tk, like this one might, are known to influence several cellular processes, including cell migration, angiogenesis, differentiation, and proliferation .
Pharmacokinetics
For instance, the presence of the benzyloxy group might affect the compound’s solubility and thus its absorption and distribution .
Result of Action
If the compound does indeed target egfr-tk, it could potentially inhibit the enzyme’s activity, thereby affecting cellular processes like cell migration, angiogenesis, differentiation, and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect a compound’s stability and reactivity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-3-isopropoxybenzene has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, this compound is not known to be toxic or carcinogenic, making it a safe reagent to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is insoluble in water and requires the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. Additionally, this compound can react with organometallic compounds, which can produce a variety of products that may not be desirable.
Direcciones Futuras
In the future, 1-(Benzyloxy)-3-isopropoxybenzene could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of materials for use in medical devices. Additionally, this compound could be used in the synthesis of new pharmaceuticals and pesticides. Finally, this compound could be used to synthesize new materials for use in energy storage, such as batteries and fuel cells.
Métodos De Síntesis
1-(Benzyloxy)-3-isopropoxybenzene is synthesized by the reaction of benzyl alcohol and isopropyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a colorless liquid with a strong odor. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm.
Propiedades
IUPAC Name |
1-phenylmethoxy-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARVCZNLOKIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)








